molecular formula C12H14S B14750811 1-(Tert-butylsulfanyl)-4-ethynylbenzene

1-(Tert-butylsulfanyl)-4-ethynylbenzene

Cat. No.: B14750811
M. Wt: 190.31 g/mol
InChI Key: MKOSYNCMIWMLJB-UHFFFAOYSA-N
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Description

1-(Tert-butylsulfanyl)-4-ethynylbenzene is a structurally specialized aromatic compound featuring a tert-butylsulfanyl substituent at the para position relative to an ethynyl group. This molecule is widely utilized in organic synthesis, particularly in cross-coupling reactions such as Sonogashira coupling, where it serves as a key building block for constructing conjugated systems and nanostructures . Its tert-butylsulfanyl group contributes both steric bulk and moderate electronic effects, enabling unique reactivity profiles in catalytic transformations and materials science applications .

Properties

Molecular Formula

C12H14S

Molecular Weight

190.31 g/mol

IUPAC Name

1-tert-butylsulfanyl-4-ethynylbenzene

InChI

InChI=1S/C12H14S/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h1,6-9H,2-4H3

InChI Key

MKOSYNCMIWMLJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylsulfanyl)-4-ethynylbenzene typically involves the reaction of tert-butylthiol with an appropriate benzene derivative. One common method includes the use of 4-bromo-1-ethynylbenzene as a starting material, which undergoes a nucleophilic substitution reaction with tert-butylthiol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide .

Industrial Production Methods: While specific industrial production methods for 1-(Tert-butylsulfanyl)-4-ethynylbenzene are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butylsulfanyl)-4-ethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(Tert-butylsulfanyl)-4-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Tert-butylsulfanyl)-4-ethynylbenzene exerts its effects depends on the specific chemical reactions it undergoes. The tert-butylsulfanyl group can interact with various molecular targets, such as enzymes or receptors, through oxidation or substitution reactions. The ethynyl group can also participate in reactions that modify the compound’s structure and activity. These interactions can influence biochemical pathways and cellular processes, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The tert-butylsulfanyl group distinguishes this compound from other ethynylbenzene derivatives. Key comparisons include:

1-Ethynyl-4-methoxybenzene
  • Electronic Effects: The methoxy group is strongly electron-donating, which deactivates the aromatic ring and reduces reactivity in radical cascade reactions. For example, 1-ethynyl-4-methoxybenzene failed to yield α-amino-α-aryl ketones in reactions with N-fluoroarylsulfonimides (NFSI), whereas tert-butylsulfanyl-substituted analogs showed compatibility due to balanced electronic effects .
1-Ethynyl-4-(methylsulfonyl)benzene (Similarity Score: 0.60 )
  • Electronic Effects : The methylsulfonyl group is strongly electron-withdrawing, contrasting with the mildly electron-donating tert-butylsulfanyl group. This difference significantly alters reactivity in nucleophilic substitutions and metal-catalyzed reactions.
  • Applications: Sulfonyl derivatives are more suited for polar reactions, whereas the tert-butylsulfanyl group enhances solubility in nonpolar media, making it preferable for nanostructure synthesis .
1-(Benzyloxy)-4-ethynylbenzene
  • Functional Group Flexibility: The benzyloxy group allows for deprotection strategies (e.g., hydrogenolysis), whereas the tert-butylsulfanyl group is typically retained in final products. This makes the latter more suitable for applications requiring stable substituents .

Performance in Cross-Coupling Reactions

The tert-butylsulfanyl derivative exhibits superior performance in Sonogashira coupling, achieving an 87% yield in the synthesis of nanostructures (e.g., compound 6 in ). In contrast:

  • 1,2-Di-p-tolylethyne (Compound III in ) showed lower yields (39%) under similar conditions, likely due to reduced electronic activation of the ethynyl group .
  • 1-(Chloromethyl)-4-ethynylbenzene () is more reactive in alkylation but less stable, requiring inert storage conditions, unlike the tert-butylsulfanyl analog .

Steric and Crystallographic Considerations

The tert-butylsulfanyl group’s steric bulk influences molecular packing in crystal structures. For example, in the synthesis of azulene derivatives (), this group facilitates defined π-π stacking and iodine-halogen interactions, which are less pronounced in smaller substituents like methyl .

Thermal and Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Stability Requirements
1-(Benzyloxy)-4-ethynylbenzene 260 328.5 (predicted) Stable at 2–8°C
1-(Chloromethyl)-4-ethynylbenzene N/A N/A Inert atmosphere, -20°C
1-(tert-butyl)-4-ethynylbenzene N/A N/A Ambient conditions (inferred)

The tert-butylsulfanyl derivative’s stability under ambient conditions (inferred from synthetic protocols in and ) contrasts with halogenated analogs, which require stringent storage .

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